3-(Furan-2-yl)-1,2-oxazol-5-ol
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Overview
Description
3-(Furan-2-yl)-1,2-oxazol-5-ol is a heterocyclic compound that features both furan and oxazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both furan and oxazole rings in its structure imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Furan-containing compounds are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Furan derivatives have been known to affect a variety of biochemical pathways, leading to downstream effects .
Result of Action
Furan derivatives have been known to exhibit a wide range of effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-1,2-oxazol-5-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2-carbaldehyde with hydroxylamine to form an oxime, which is then cyclized to form the oxazole ring. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of catalysts and solvents would be tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-1,2-oxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and oxazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Halogenated furans and oxazoles, as well as various substituted derivatives.
Scientific Research Applications
3-(Furan-2-yl)-1,2-oxazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of 3-(Furan-2-yl)-1,2-oxazol-5-ol.
Oxazole: A simpler heterocycle that shares the oxazole ring structure.
Furan: A simpler heterocycle that shares the furan ring structure.
Uniqueness
This compound is unique due to the combination of furan and oxazole rings in a single molecule. This dual-ring structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(furan-2-yl)-2H-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-7-4-5(8-11-7)6-2-1-3-10-6/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVFVGZGPSFFOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=O)ON2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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